molecular formula C23H28N2O6 B1657156 Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate CAS No. 55592-84-2

Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B1657156
CAS No.: 55592-84-2
M. Wt: 428.5 g/mol
InChI Key: NPSCRWGIIAFLPG-UHFFFAOYSA-N
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Description

Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic organic compound known for its significant role in various scientific applications. The structure features a hexanoate backbone with benzyloxycarbonyl groups attached, making it a versatile intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate typically involves the reaction of (2S)-2,6-diaminohexanoic acid with benzyl chloroformate in the presence of a base. The esterification process with methanol under acidic conditions completes the synthesis. The overall reaction requires precise temperature control and the absence of moisture to avoid hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale esterification reactions, utilizing optimized conditions to achieve high yields. The purity of the final product is ensured through various purification techniques, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate undergoes several types of chemical reactions, including:

  • Oxidation: : Can be oxidized using strong oxidizing agents to yield corresponding amides or acids.

  • Reduction: : Reduction processes can lead to the formation of amino derivatives.

  • Substitution: : Nucleophilic substitution reactions are common, especially with various nucleophiles replacing the benzyloxycarbonyl groups.

Common Reagents and Conditions

  • Oxidation: : Uses agents like potassium permanganate or chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.

  • Substitution: : Employs reagents such as hydrazine or ammonia under controlled temperatures.

Major Products

  • From Oxidation: : Amides and carboxylic acids.

  • From Reduction: : Amino hexanoates.

  • From Substitution: : Different substituted hexanoates depending on the nucleophile.

Scientific Research Applications

Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis where protection of amino groups is crucial.

Biology: In biology, it is used to study enzyme-substrate interactions due to its structural similarity to biological substrates.

Medicine: In medicinal chemistry, the compound is a precursor in the synthesis of various pharmaceutical agents, especially those targeting protein synthesis.

Industry: Industrially, it is utilized in the production of specialty chemicals and as a protective group in organic synthesis.

Mechanism of Action

Molecular Targets and Pathways: Methyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate primarily acts by mimicking natural substrates in enzymatic reactions. It binds to enzyme active sites, inhibiting or modifying the enzyme's activity, which is particularly useful in drug development.

Similar Compounds

  • (2S)-2,6-Diaminohexanoic acid: : Shares the same backbone but lacks benzyloxycarbonyl protection.

  • N-Benzyloxycarbonyl-L-lysine: : Another similar compound used in peptide synthesis.

  • Ethyl (2S)-2,6-DI{[(benzyloxy)carbonyl]amino}hexanoate: : Similar structure with an ethyl ester group instead of methyl.

Uniqueness: this compound stands out due to its specific combination of protective groups and its ester functionality, making it particularly useful in selective synthetic applications and as a versatile intermediate in various fields.

Properties

IUPAC Name

methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-29-21(26)20(25-23(28)31-17-19-12-6-3-7-13-19)14-8-9-15-24-22(27)30-16-18-10-4-2-5-11-18/h2-7,10-13,20H,8-9,14-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSCRWGIIAFLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293305
Record name methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55592-84-2
Record name NSC88471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,6-bis(phenylmethoxycarbonylamino)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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